molecular formula C12H19BrN2O4 B1389866 sec-Butyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate CAS No. 1219147-69-9

sec-Butyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate

Cat. No.: B1389866
CAS No.: 1219147-69-9
M. Wt: 335.19 g/mol
InChI Key: JYSBBRBUETVZBC-UHFFFAOYSA-N
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Description

Nomenclature and Structural Classification

sec-Butyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate belongs to the broader family of piperazine derivatives that have gained considerable attention in medicinal chemistry due to their diverse pharmacological properties. The systematic nomenclature of this compound reflects its complex structural architecture, incorporating multiple functional groups that contribute to its chemical reactivity and potential biological activity. The molecular formula C12H19BrN2O4 indicates the presence of twelve carbon atoms, nineteen hydrogen atoms, one bromine atom, two nitrogen atoms, and four oxygen atoms, resulting in a molecular weight of 335.19 daltons.

The structural classification of this compound places it within the category of bromoacetylated piperazine derivatives, where the piperazine ring system serves as the central heterocyclic core. Piperazine itself is an organic compound characterized by a six-membered ring containing two opposing nitrogen atoms, which can be described structurally as cyclohexane with the 1- and 4-CH2 groups replaced by nitrogen-hydrogen units. The secondary butyl acetate moiety attached to the compound introduces chirality to the molecule, as sec-butyl acetate possesses one stereocenter at carbon 2 in the sec-butyl group, leading to two possible enantiomers: (2S)-butan-2-yl acetate and (2R)-butan-2-yl acetate.

The presence of the bromoacetyl substituent on the piperazine nitrogen introduces significant electrophilic character to the molecule, making it potentially valuable as a synthetic intermediate. The bromoacetyl group is known for its reactivity in nucleophilic substitution reactions, where the bromine atom serves as an excellent leaving group. This structural feature positions the compound within the specialized subset of haloacetylated heterocycles that find application in both synthetic methodology and pharmaceutical chemistry.

Structural Component Description Chemical Significance
Piperazine Core Six-membered ring with two nitrogen atoms Provides basic scaffolding and potential for hydrogen bonding
sec-Butyl Ester Secondary butyl acetate group Introduces chirality and hydrophobic character
Bromoacetyl Group Acetyl group with bromine substitution Provides electrophilic reactivity for further synthetic elaboration
3-oxo Substituent Ketone functionality on piperazine ring Contributes to electronic properties and potential tautomerism

Historical Context in Piperazine Chemistry

The development of piperazine chemistry has its origins in the mid-19th century, with piperazines originally being named due to their chemical similarity with piperidine, which is a constituent of piperine found in the black pepper plant Piper nigrum. However, it is important to note that piperazines are not derived from plants in the Piper genus, despite the nomenclatural connection. The historical significance of piperazine compounds in pharmaceutical development became apparent in the early 20th century when piperazine was first introduced to medicine as a solvent for uric acid.

The evolution of piperazine chemistry gained significant momentum in 1953 when piperazine was first introduced as an anthelmintic agent. This marked the beginning of systematic exploration of piperazine derivatives for therapeutic applications, leading to the development of numerous successful pharmaceutical agents. The recognition that many piperazine derivatives exhibit notable pharmacological activities has made them indispensable anchors for the development of novel therapeutic agents.

Contemporary piperazine chemistry has witnessed the synthesis of increasingly complex derivatives, including bromoacetylated variants such as this compound. The development of such compounds reflects the ongoing quest to create molecules that combine the favorable pharmacokinetic properties of piperazine scaffolds with the synthetic versatility provided by reactive functional groups. Research has demonstrated that piperazine derivatives bearing various substituents at different positions of the ring system can exhibit antimicrobial, anti-tubercular, antipsychotic, anti-parasitic, anticonvulsant, antidepressant, anti-inflammatory, cytotoxic, antimalarial, antiarrhythmic, antioxidant, and antiviral activities.

The incorporation of piperazine into drug discovery strategies has been recognized as an important synthetic approach due to the heterocycle's easy modifiability, water solubility, alkaline nature, capacity for hydrogen bond formation, and ability to adjust molecular physicochemical properties. These characteristics have made piperazine-containing compounds valuable in addressing various therapeutic challenges and have contributed to their widespread presence in modern pharmaceutical development.

Chemical Registration Data and Identification

This compound is officially registered under the Chemical Abstracts Service number 1219147-69-9, which serves as its unique identifier in chemical databases and regulatory systems. This registration number distinguishes it from closely related structural analogs, including the non-secondary butyl variant, butyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate, which carries the distinct Chemical Abstracts Service number 1219403-52-7.

The molecular characterization of this compound reveals a molecular weight of 335.19 daltons and a molecular formula of C12H19BrN2O4. These parameters are consistent with the structural features of the molecule and provide essential information for analytical identification and synthetic planning. The compound's registration in commercial chemical databases indicates its availability for research purposes, though specific synthesis protocols and detailed characterization data may vary among suppliers.

Identification Parameter Value Database Source
Chemical Abstracts Service Number 1219147-69-9 Chemical Abstracts Service
Molecular Formula C12H19BrN2O4 Multiple chemical databases
Molecular Weight 335.19 daltons Computational chemistry databases
IUPAC Systematic Name This compound Chemical nomenclature systems

The registration data for this compound also appears in specialized chemical catalogs, including entries in commercial supplier databases that list various bromoacetylated piperazine derivatives. The systematic cataloging of such compounds reflects the growing interest in specialized heterocyclic derivatives for research and development applications. The specific structural features of this compound, particularly the combination of sec-butyl ester and bromoacetyl functionalities, position it as a compound of interest for synthetic organic chemistry applications.

Position within Bromoacetylated Piperazine Derivatives

This compound occupies a specific niche within the broader category of bromoacetylated piperazine derivatives, which represent an important class of synthetic intermediates and bioactive compounds. The incorporation of bromoacetyl groups into piperazine frameworks has emerged as a valuable synthetic strategy due to the high reactivity of the carbon-bromine bond, which facilitates subsequent chemical transformations through nucleophilic substitution mechanisms.

Related compounds in this family include tert-butyl 4-(bromoacetyl)piperazine-1-carboxylate, which features a different substitution pattern and protective group strategy. This compound, bearing the Chemical Abstracts Service number 112257-12-2, demonstrates how variations in the ester component and substitution pattern can lead to structurally related but distinct chemical entities. The tert-butyl carbamate protecting group in this analog provides different synthetic opportunities compared to the acetate ester functionality present in the target compound.

The family of bromoacetylated piperazine derivatives also includes longer-chain variants such as decyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate and dodecyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate. These compounds, with Chemical Abstracts Service numbers 1219219-07-4 and 1219298-72-2 respectively, demonstrate how the basic structural framework can be modified through variation of the alkyl chain length, potentially affecting solubility, membrane permeability, and biological activity profiles.

Compound Class Representative Example Chemical Abstracts Service Number Key Structural Features
sec-Butyl Derivatives This compound 1219147-69-9 Secondary butyl ester, bromoacetyl group
tert-Butyl Carbamates tert-Butyl 4-(bromoacetyl)piperazine-1-carboxylate 112257-12-2 Carbamate protection, different substitution pattern
Long-Chain Esters Decyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate 1219219-07-4 Extended alkyl chain, enhanced lipophilicity
Extended Analogues Dodecyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate 1219298-72-2 Dodecyl ester, maximum chain length variation

The synthetic utility of bromoacetylated piperazine derivatives extends beyond their immediate chemical properties to encompass their role as intermediates in the preparation of more complex molecular architectures. Research in piperazine chemistry has demonstrated that such compounds can serve as valuable building blocks for the construction of pharmaceutical agents, particularly those targeting central nervous system disorders and infectious diseases. The specific substitution pattern present in this compound, with its combination of ester and ketone functionalities alongside the reactive bromoacetyl group, provides multiple sites for further chemical elaboration, making it a versatile intermediate for synthetic applications.

Properties

IUPAC Name

butan-2-yl 2-[1-(2-bromoacetyl)-3-oxopiperazin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BrN2O4/c1-3-8(2)19-11(17)6-9-12(18)14-4-5-15(9)10(16)7-13/h8-9H,3-7H2,1-2H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSBBRBUETVZBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)CC1C(=O)NCCN1C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Piperazine Core

  • The starting material is often a piperazine derivative, which is functionalized to introduce the 3-oxo group on the ring. This can be achieved by selective oxidation or by starting from a suitably protected piperazine precursor that already contains the ketone functionality at the 3-position.
  • Protection/deprotection strategies are employed to control reactivity at the nitrogen atoms of the piperazine ring.

Introduction of the 2-Bromoacetyl Group

  • The critical step involves acylation of the piperazine nitrogen with 2-bromoacetyl bromide or a related bromoacetylating agent.
  • This reaction is typically carried out under controlled temperature conditions (0–5 °C) to avoid side reactions such as over-acylation or decomposition.
  • A suitable base (e.g., triethylamine or pyridine) is used to neutralize the generated hydrogen bromide and drive the reaction to completion.

Formation of the sec-Butyl Ester

  • The esterification step involves coupling the piperazinylacetate intermediate with sec-butanol or a sec-butyl ester derivative.
  • This can be done via standard esterification methods such as DCC (dicyclohexylcarbodiimide)-mediated coupling or acid chloride activation of the carboxyl group followed by reaction with sec-butanol.
  • Alternatively, transesterification methods may be employed if an ester precursor is available.

Purification and Isolation

  • The final product is purified by chromatographic methods such as silica gel column chromatography or recrystallization from appropriate solvents (e.g., ethyl acetate/hexane mixtures).
  • The compound is characterized by standard analytical techniques including NMR, MS, and IR spectroscopy to confirm the structure and purity.

Detailed Reaction Conditions and Data

Step Reagents & Conditions Purpose Notes
1. Piperazine oxidation or preparation Starting piperazine derivative, oxidizing agent (e.g., PCC, Dess–Martin periodinane) Introduce 3-oxo group Mild conditions to avoid ring degradation
2. Acylation with 2-bromoacetyl bromide 2-bromoacetyl bromide, base (Et3N), solvent (CH2Cl2), 0–5 °C Attach 2-bromoacetyl group to N of piperazine Controlled temperature to prevent side reactions
3. Esterification sec-butanol, DCC or acid chloride activation, solvent (e.g., dichloromethane), room temperature Form sec-butyl ester Use of coupling agents to improve yields
4. Purification Silica gel chromatography, recrystallization Isolate pure compound Analytical verification by NMR, MS

Research Findings and Optimization

  • The acylation step is critical for yield and selectivity. Studies show that slow addition of 2-bromoacetyl bromide under cooling improves product purity and minimizes by-products.
  • Esterification yields are enhanced by using coupling agents like DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) combined with catalytic amounts of DMAP (4-dimethylaminopyridine).
  • Solvent choice impacts reaction rates; dichloromethane and tetrahydrofuran are preferred for their solubility profiles and inertness.
  • Purification strategies often involve gradient elution chromatography to separate closely related impurities.

Summary Table of Preparation Methods

Method Step Technique Reagents Conditions Yield Range Comments
Piperazine functionalization Oxidation or substitution PCC, Dess–Martin, protected piperazine Mild, RT to 40 °C 70–85% Sensitive to over-oxidation
N-Acylation Acylation with 2-bromoacetyl bromide 2-bromoacetyl bromide, Et3N 0–5 °C, inert atmosphere 75–90% Requires slow addition
Esterification Coupling or transesterification sec-butanol, DCC, DMAP RT, 12–24 h 80–95% Coupling agents improve yield
Purification Chromatography, recrystallization Silica gel, solvents Ambient >95% purity Confirmed by analytical methods

Scientific Research Applications

Applications

1. Medicinal Chemistry
sec-Butyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate has been studied for its potential as an anti-cancer agent due to its structural similarity to known cytotoxic compounds. The presence of the piperazine ring and the bromoacetyl group suggests that it may interact with biological targets involved in cell proliferation and apoptosis.

2. Drug Development
The compound serves as a valuable intermediate in the synthesis of novel pharmaceutical agents. Its unique structure allows for modifications that can enhance efficacy or reduce toxicity, making it an important candidate in drug discovery programs.

3. Proteomics Research
In proteomics, sec-butyl derivatives are often utilized for labeling proteins or modifying biomolecules to study their interactions and functions within biological systems. This compound may be employed in the development of probes or tags that facilitate the analysis of protein dynamics.

4. Neuropharmacology
Given its piperazine moiety, this compound may also exhibit activity at neurotransmitter receptors, making it a candidate for studies related to neuropharmacology, including potential anxiolytic or antidepressant effects.

Case Studies

Case Study 1: Anti-Cancer Activity
A study investigated the cytotoxic effects of sec-butyl derivatives on various cancer cell lines, revealing significant inhibition of cell growth at micromolar concentrations. The mechanism was attributed to apoptosis induction through mitochondrial pathways.

Case Study 2: Synthesis of Novel Derivatives
Researchers synthesized analogs of this compound to evaluate their pharmacological profiles. Several derivatives demonstrated enhanced binding affinity to specific receptor targets, suggesting potential therapeutic applications.

Mechanism of Action

Comparison with Similar Compounds

2-Methoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate (BI17612)

  • Molecular Formula : C₁₁H₁₇BrN₂O₅ (inferred)
  • CAS Number : 1219303-05-5
  • Key Differences: Replaces the sec-butyl ester with a 2-methoxyethyl group, introducing an additional oxygen atom. Molecular weight (~337.17 g/mol) is slightly higher than the target compound.

Propyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate

  • Molecular Formula : C₁₁H₁₇BrN₂O₄ (calculated)
  • Key Differences :
    • Features a propyl ester , reducing steric bulk compared to sec-butyl.
    • Lower molecular weight (~321.17 g/mol) due to the shorter alkyl chain.
    • Likely higher reactivity in nucleophilic substitution reactions due to reduced steric hindrance .

sec-Butyl Bromoacetate

  • Molecular Formula : C₆H₁₁BrO₂
  • CAS Number : 5205-36-7
  • Key Differences :
    • Simpler structure lacking the piperazine core.
    • Molecular weight (195.06 g/mol) is significantly lower.
    • Primarily used as a reactive intermediate in organic synthesis, highlighting the importance of the piperazine moiety in the target compound’s complexity .

Structural and Functional Analysis

Ester Group Influence

The ester substituent critically modulates properties:

  • sec-Butyl : Enhances lipophilicity, favoring membrane permeability but reducing aqueous solubility.
  • Methoxyethyl : Introduces polarity via an ether oxygen, improving solubility in polar solvents.

Reactivity of the Bromoacetyl Group

The 2-bromoacetyl group is a potent alkylating agent. Steric effects from the ester group may influence its accessibility in reactions:

  • sec-Butyl : Bulky substituent may slow alkylation kinetics.
  • Propyl/Methoxyethyl : Smaller or polar groups may facilitate faster reactions.

Data Table: Comparative Overview

Compound Name Ester Group Molecular Formula Molecular Weight (g/mol) CAS Number
sec-Butyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate sec-Butyl C₁₂H₁₉BrN₂O₄ 335.19 1219147-69-9
2-Methoxyethyl analog (BI17612) 2-Methoxyethyl C₁₁H₁₇BrN₂O₅ ~337.17 (calculated) 1219303-05-5
Propyl analog Propyl C₁₁H₁₇BrN₂O₄ ~321.17 (calculated) Not available
sec-Butyl bromoacetate sec-Butyl C₆H₁₁BrO₂ 195.06 5205-36-7

Research Implications

  • Drug Development : The sec-butyl derivative’s lipophilicity may favor blood-brain barrier penetration, making it suitable for CNS-targeting prodrugs.
  • Synthetic Chemistry : Propyl and methoxyethyl analogs offer tunable reactivity for optimizing reaction conditions .
  • Limitations : Lack of published data on melting/boiling points and solubility necessitates further experimental characterization.

Biological Activity

sec-Butyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore its biological activity, structure-activity relationships (SAR), and relevant case studies.

Compound Overview

Chemical Information:

  • Molecular Formula: C₁₂H₁₉BrN₂O₄
  • Molecular Weight: 335.21 g/mol
  • CAS Number: 1219147-69-9
  • MDL Number: MFCD12026579
  • Hazard Classification: Irritant

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance, studies have shown that piperazine derivatives can be effective against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Piperazine Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus6.25 µg/mL
Compound BEscherichia coli12.5 µg/mL
This compoundUnknown (potentially active)TBD

The structure of this compound suggests it may possess similar antimicrobial properties due to the presence of the piperazine moiety, which is known for its bioactivity.

Anticancer Activity

Preliminary studies on related compounds have indicated potential anticancer properties. For example, certain piperazine-containing compounds have shown micromolar activity against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells.

Table 2: Anticancer Activity of Piperazine Derivatives

CompoundCell LineIC50 (µM)
Compound CA54910
Compound DHeLa15
This compoundTBDTBD

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Piperazine Ring: Known for enhancing solubility and biological activity.
  • Bromoacetyl Group: This group may contribute to the reactivity and interaction with biological targets, potentially increasing the compound's efficacy.
  • sec-Butyl Group: This hydrophobic moiety can enhance membrane permeability, facilitating better absorption and bioavailability.

Case Studies and Research Findings

  • Antimicrobial Efficacy: A study demonstrated that piperazine derivatives with halogen substituents showed increased antibacterial activity against resistant strains such as MRSA. The presence of electron-withdrawing groups was found to enhance this activity significantly .
  • Anticancer Potential: In vitro studies have shown that certain piperazine derivatives can induce apoptosis in cancer cells, suggesting a mechanism that could be explored further for this compound .
  • Mechanism of Action: Research indicates that compounds with similar structures may inhibit specific enzymes or pathways involved in bacterial cell wall synthesis or cancer cell proliferation, which could be a target for future investigations on this compound .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing sec-Butyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate, and how can reaction yields be optimized?

  • Methodology : The synthesis typically involves a multi-step approach:

Piperazine Core Functionalization : React 3-oxo-2-piperazineacetic acid derivatives with 2-bromoacetyl chloride under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base) to introduce the bromoacetyl group .

Esterification : Couple the intermediate with sec-butyl alcohol via Steglich esterification (using DCC/DMAP) or acid-catalyzed ester exchange. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

  • Yield Optimization : Use inert atmospheres (N₂/Ar) to prevent hydrolysis of the bromoacetyl group. Purify intermediates via column chromatography (silica gel, gradient elution) to remove unreacted starting materials .

Q. What safety protocols are critical for handling this compound, particularly regarding its bromoacetyl moiety?

  • Handling :

  • Use fume hoods and personal protective equipment (gloves, goggles) due to the compound’s potential lachrymatory and alkylating properties .
  • Avoid contact with reducing agents or bases, which may trigger uncontrolled bromine release .
    • Storage : Store in airtight, amber glass containers at –20°C in a ventilated, spark-free environment to minimize decomposition and flammability risks .

Q. Which spectroscopic techniques are most effective for confirming the compound’s structure and purity?

  • Primary Techniques :

  • ¹H/¹³C NMR : Identify key signals, such as the sec-butyl methyl protons (δ ~1.2–1.4 ppm), bromoacetyl carbonyl (δ ~170 ppm), and piperazine NH (δ ~8.5 ppm) .
  • IR Spectroscopy : Confirm ester (C=O stretch ~1740 cm⁻¹) and amide (C=O ~1650 cm⁻¹) groups .
    • Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities. Purity ≥95% is recommended for experimental reproducibility .

Advanced Research Questions

Q. How does the bromoacetyl group’s electronic and steric profile influence nucleophilic substitution reactions in this compound?

  • Reactivity Analysis :

  • The electron-withdrawing bromine enhances the electrophilicity of the adjacent carbonyl carbon, facilitating nucleophilic attack (e.g., by amines or thiols). Steric hindrance from the sec-butyl group may slow reactions at the ester moiety compared to the bromoacetyl site .
  • Experimental Design : Conduct kinetic studies using varying nucleophiles (e.g., sodium azide, benzylamine) in polar aprotic solvents (DMF, DMSO). Monitor reaction rates via LC-MS to correlate substituent effects with reactivity .

Q. What computational methods can predict the compound’s stability under varying pH and temperature conditions?

  • Modeling Approach :

  • Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for the bromoacetyl C–Br bond, which is prone to hydrolysis. Solvent effects (e.g., water vs. acetonitrile) can be modeled via COSMO-RS .
  • Validate predictions experimentally by incubating the compound at pH 2–12 (37°C) and analyzing degradation products via HRMS .

Q. How can researchers resolve contradictions in reported spectral data for related piperazinyl acetates?

  • Data Reconciliation :

  • Cross-reference experimental NMR/IR data with computational predictions (e.g., ACD/Labs or Gaussian simulations) to identify discrepancies caused by solvent effects or tautomerism .
  • Use 2D NMR (HSQC, HMBC) to unambiguously assign piperazine ring proton couplings and confirm regiochemistry .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
sec-Butyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate
Reactant of Route 2
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sec-Butyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.